Medermycin

Catalog No.
S3351584
CAS No.
60227-09-0
M.F
C24H27NO8
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medermycin

CAS Number

60227-09-0

Product Name

Medermycin

IUPAC Name

(11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

Molecular Formula

C24H27NO8

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1

InChI Key

NYJGMJFBEVSQNN-CNRHASOASA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O

Description

Medermycin is a benzoisochromanequinone and a member of p-quinones.
Lactoquinomycin is a natural product found in Streptomyces rosa, Streptomyces, and other organisms with data available.

Medermycin is a naturally occurring antibiotic that belongs to the class of polyketides, specifically known for its efficacy against gram-positive bacteria. It is produced by certain strains of the bacterium Streptomyces and exhibits a complex chemical structure characterized by a bicyclic core and various functional groups, including a sugar moiety. The compound has garnered attention for its potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains.

  • Polyketide Formation: The initial step involves the formation of a bicyclic intermediate through polyketide synthesis.
  • Ketoreduction and Cyclization: This intermediate undergoes ketoreduction, followed by cyclization and dehydration to yield chiral intermediates.
  • Enoyl Reduction: The chiral intermediate is further reduced to form 6-deoxy-dihydrokalafungin, which can then undergo a series of redox reactions to produce dihydrokalafungin and kalafungin.
  • Glycosylation: The final step involves attaching an angolosamine sugar moiety to kalafungin, resulting in the formation of medermycin .

Additionally, medermycin can participate in various synthetic reactions, including Michael addition and nucleophilic substitutions, leading to the formation of derivatives such as chimedermycins .

Medermycin exhibits significant biological activity, primarily as an antibiotic against gram-positive bacteria. Its mechanism of action includes inhibiting bacterial cell wall synthesis and disrupting cellular processes critical for bacterial survival. Studies have shown that medermycin can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha during inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Moreover, medermycin has been investigated for its ability to modulate immune responses and may hold promise in therapeutic areas beyond antibiotic use.

The synthesis of medermycin can be approached through various methods:

  • Natural Extraction: Medermycin is isolated from Streptomyces species through fermentation processes.
  • Chemical Synthesis: Total synthesis has been achieved using D-rhamnose derivatives and other synthetic routes such as Dötz benzannulation, which allows for the construction of the compound's complex structure in enantiomerically pure forms .
  • Semi-synthesis: Derivatives of medermycin can also be synthesized from simpler precursors through semi-synthetic methods, often employing reaction conditions that mimic natural biosynthetic pathways .

Medermycin's primary application lies in its use as an antibiotic against infections caused by resistant gram-positive bacteria. Its unique mechanism makes it a candidate for developing new antimicrobial agents. Additionally, due to its anti-inflammatory properties, medermycin may find applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or other autoimmune diseases.

Research has indicated that medermycin interacts with various biological targets within bacterial cells, leading to its antibacterial effects. Interaction studies have focused on:

  • Target Identification: Understanding the specific proteins or pathways affected by medermycin can provide insights into its mode of action.
  • Synergistic Effects: Investigating potential synergistic effects with other antibiotics could enhance its efficacy and broaden its application spectrum.
  • Resistance Mechanisms: Studies on bacterial resistance mechanisms against medermycin are crucial for developing strategies to counteract resistance .

Medermycin shares structural and functional similarities with several other compounds within the polyketide class. Here are some notable examples:

Compound NameSimilarityUniqueness of Medermycin
LuteomycinAntibiotic activityUnique bicyclic structure and sugar moiety attachment
LactoquinomycinStructural similarityDistinct biosynthetic pathway leading to specific derivatives
KalafunginPrecursor in biosynthesisMore potent activity against certain gram-positive bacteria
DihydrokalafunginIntermediate compoundSpecific modifications leading to enhanced biological activity

Medermycin's unique structural features and biosynthetic origins contribute to its distinct biological activities compared to these similar compounds.

Cloning and Heterologous Expression of the med Cluster in Streptomyces Systems

The complete med biosynthetic gene cluster was first cloned from Streptomyces sp. AM-7161 using a cosmid-based approach. Spanning approximately 30 kb, the cluster comprises 29 open reading frames (ORFs) responsible for polyketide assembly, post-PKS modifications, and angolosamine biosynthesis. Heterologous expression of the cosmid clone in Streptomyces coelicolor CH999 successfully yielded medermycin, confirming the cluster’s functional autonomy. This achievement underscored the feasibility of reconstituting complex biosynthetic pathways in heterologous hosts, albeit with challenges. For instance, cosmid vectors occasionally induce genetic instability in S. coelicolor, as demonstrated by Hutchings et al. (2016), where large DNA inserts disrupted chromosomal integrity. Despite this, the heterologous system enabled detailed mutagenesis studies, such as the functional complementation of med-ORF12, a ketoreductase critical for stereochemical control at C-3. Co-expression of med-ORF12 with actinorhodin early biosynthetic genes in S. coelicolor confirmed its role in enantioselective reduction, mirroring the activity of actVI-ORF1 in actinorhodin biosynthesis.

Discontinuous Organization of Minimal Polyketide Synthase Components

A striking feature of the med cluster is the atypical arrangement of its minimal PKS genes. Unlike most modular PKS systems, where acyl carrier protein (ACP), ketosynthase (KSα), and chain-length factor (KSβ) genes reside contiguously, the med cluster disperses these components across a 20 kb region. Specifically, med-ORF23 (encoding ACP) is physically separated from med-ORF1 (KSα) and med-ORF2 (KSβ), challenging conventional models of PKS operon organization. This discontinuity may reflect evolutionary genome rearrangements or regulatory mechanisms prioritizing transcriptional coordination over physical proximity. Functional studies confirmed that despite their scattered loci, these components collaboratively synthesize the medermycin aglycone, (3S,15R)-dehydrorabelomycin. The dispersed architecture contrasts sharply with the contiguous PKS clusters of related antibiotics like actinorhodin, suggesting divergent evolutionary trajectories for benzoisochromanequinone biosynthesis.

Angolosamine Biosynthetic Pathway Contiguity in C-Glycosylation

In contrast to the fragmented PKS genes, the angolosamine biosynthetic pathway within the med cluster exhibits remarkable contiguity. Six genes—med-ORF14 to med-ORF20—form an uninterrupted operon dedicated to synthesizing the deoxysugar angolosamine and its subsequent C-glycosidic attachment to the polyketide core. This operon includes enzymes for sugar precursor formation (med-ORF14: glucose-1-phosphate thymidylyltransferase), dehydration (med-ORF15: NAD-dependent dehydratase), and amination (med-ORF16: aminotransferase), culminating in med-ORF8, a glycosyltransferase mediating C-glycosylation. The spatial cohesion of these genes likely facilitates coordinated expression, ensuring efficient sugar biosynthesis and attachment. Notably, med-ORF8’s homology to canonical O-glycosyltransferases suggests convergent evolution of C-glycosylation machinery, a rarity in bacterial secondary metabolism. Comparative analysis with the fragmented sugar pathways of other aromatic polyketides highlights the med cluster’s evolutionary optimization for angolosamine production.

The pyran ring of medermycin contains two chiral centers (3S and 15R) essential for its biological activity. Ketoreductase Med-ORF12 plays a decisive role in establishing the 3S configuration through stereospecific reduction of a ketone intermediate. Functional studies utilizing a Med-ORF12-deficient mutant strain revealed complete abolition of medermycin production, with accumulation of two shunt products: 4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho[2,3-c]pyran-3-acetic acid (DDHK) and a dehydrated derivative [3] [5]. Reintroduction of Med-ORF12 restored medermycin biosynthesis, confirming its indispensability [3].

Comparative analysis with homologous ketoreductases in actinorhodin biosynthesis (ActVI-ORF1) demonstrated that Med-ORF12 shares a conserved NADPH-binding domain and catalytic triad (Ser-Tyr-Lys), indicative of its reductase function [5]. Structural modeling further revealed a substrate-binding pocket that enforces stereoselectivity by positioning the C3 ketone for pro-R hydride transfer from NADPH [3]. This mechanism ensures the trans (3S,15R) configuration observed in mature medermycin, which is critical for intercalation into bacterial DNA [5].

Oxidative Modifications During Pyran Ring Formation

The pyran ring’s formation involves sequential oxidative steps mediated by oxygenases encoded within the med gene cluster. Med-ORF7, a flavin-dependent monooxygenase, catalyzes the conversion of DDHK to 4,9-dihydroxy-1-methyl-10-oxo-3-H-naphtho[2,3-c]pyran-3-acetic acid (DHK) [4] [7]. This reaction introduces a hydroxyl group at C9, priming the molecule for subsequent cyclization.

A Baeyer-Villiger oxidation step, likely facilitated by Med-ORF6 (a homolog of ActVA-ORF6 in actinorhodin biosynthesis), generates an epoxide intermediate that undergoes nucleophilic attack by the C15 hydroxyl group [6] [7]. This non-enzymatic ring closure forms the tetracyclic skeleton characteristic of medermycin [1]. Recent studies on marine-derived analogs (e.g., strepoxepinmycin A) have demonstrated that alternative oxidative pathways can yield 5,10-oxepindione variants, highlighting the flexibility of post-polyketide synthase (PKS) tailoring in generating structural diversity [6].

Role of Med-ORF8 in C-Glycosyltransferase Activity

Medermycin’s C-glycosidic linkage to angolosamine (a 2,6-dideoxyhexose) is established by Med-ORF8, a glycosyltransferase with unique substrate specificity. Heterologous expression of the med cluster in Streptomyces coelicolor CH999 confirmed that Med-ORF8 is essential for attaching angolosamine to the aglycone core [7]. Unlike O-glycosyltransferases, Med-ORF8 catalyzes carbon-carbon bond formation between the anomeric carbon of NDP-angolosamine and the C11 position of the polyketide backbone [7] [8].

The angolosamine biosynthetic pathway involves six contiguous genes (med-ORF14 to med-ORF20) responsible for deoxygenation, transamination, and methylation [7]. Med-ORF8’s activity is coordinated with these steps, as demonstrated by the accumulation of non-glycosylated intermediates in med-ORF8 knockout strains [2] [7]. Structural analysis of Med-ORF8 revealed a GT-B fold with a conserved DXDD motif, which aligns the sugar donor and aglycone acceptor for nucleophilic attack at the C11 position [8].

Table 1: Key Enzymes in Medermycin Tailoring

EnzymeGeneFunctionCatalytic Features
Ketoreductasemed-ORF12Establishes 3S stereochemistryNADPH-dependent, conserved SYK triad
Monooxygenasemed-ORF7Hydroxylates C9 positionFlavin-dependent, regioselective
Glycosyltransferasemed-ORF8Catalyzes C-glycosidic linkage formationGT-B fold, DXDD motif

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

457.17366682 g/mol

Monoisotopic Mass

457.17366682 g/mol

Heavy Atom Count

33

Wikipedia

Medermycin

Dates

Modify: 2024-02-18
OKABE, TAKAYOSHI; NOMOTO, KUNIKO; FUNABASHI, HIROSHI; OKUDA, SHIGENOBU; SUZUKI, HIDEO; TANAKA, NOBUO; Lactoquinomycin, a novel anticancer antibiotic, Journal of Antibiotics, 198510, 1333-1336. DOI:10.7164/antibiotics.38.1333 PMID:3840792

Explore Compound Types